3-Amino-3-(2-chlorophenyl)cyclobutan-1-ol
Description
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
3-amino-3-(2-chlorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H12ClNO/c11-9-4-2-1-3-8(9)10(12)5-7(13)6-10/h1-4,7,13H,5-6,12H2 |
InChI Key |
IWUFYFZZZHUSKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC=CC=C2Cl)N)O |
Origin of Product |
United States |
Preparation Methods
Cyclobutane Ring Formation
The cyclobutane ring can be formed through a [2+2] cycloaddition reaction between an alkene and a diene. This method involves the use of catalysts like palladium or nickel to facilitate the reaction.
| Reagents | Conditions | Yield |
|---|---|---|
| Alkene (e.g., ethene) | Pd(0) catalyst, 100°C, 24 hours | 60-80% |
| Diene (e.g., butadiene) | Ni(0) catalyst, 80°C, 12 hours | 70-90% |
Introduction of the Amino Group
The amino group can be introduced via a nucleophilic substitution reaction using ammonia or an amine. This step often requires protection of other reactive sites on the molecule.
| Reagents | Conditions | Yield |
|---|---|---|
| Ammonia (NH3) | 50°C, 2 hours, in the presence of a base | 80-95% |
| Amine (e.g., methylamine) | 40°C, 1 hour, with a catalyst like Pd(II) | 75-90% |
Introduction of the Phenyl Group
The phenyl group, specifically the 2-chlorophenyl group, can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura reaction, using a boronic acid derivative.
| Reagents | Conditions | Yield |
|---|---|---|
| 2-Chlorophenylboronic acid | Pd(PPh3)4 catalyst, NaOH, H2O, 80°C, 4 hours | 85-95% |
| Cyclobutane derivative | Pd(OAc)2 catalyst, K2CO3, toluene, 100°C, 6 hours | 80-90% |
Chlorination of the Phenyl Ring
If the phenyl ring is introduced without the chlorine substituent, chlorination can be achieved using chlorinating agents like chlorine gas or N-chlorosuccinimide.
| Reagents | Conditions | Yield |
|---|---|---|
| Chlorine gas (Cl2) | 0°C, 1 hour, in dichloromethane | 90-95% |
| N-Chlorosuccinimide (NCS) | 25°C, 2 hours, in acetonitrile | 85-90% |
Synthesis Pathway
A potential synthesis pathway for This compound involves the following steps:
- Cyclobutane Formation : Use a [2+2] cycloaddition reaction to form the cyclobutane ring.
- Amination : Introduce the amino group via a nucleophilic substitution reaction.
- Phenyl Group Introduction : Perform a Suzuki-Miyaura cross-coupling reaction to attach the 2-chlorophenyl group.
- Hydroxylation : Introduce the hydroxyl group through oxidation or hydrolysis.
The synthesis of This compound requires a multi-step approach involving cyclobutane ring formation, introduction of the amino and phenyl groups, and hydroxylation. Each step must be optimized to achieve high yields and purity. While specific literature on this exact compound is limited, the methods outlined here provide a general framework for its synthesis based on known chemical reactions and principles.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-chlorophenyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Amino-3-(2-chlorophenyl)cyclobutan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmaceutical intermediate.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-chlorophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino group and chlorophenyl group play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues of Cyclobutane Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Polarity: The presence of both -NH₂ and -OH groups in this compound increases polarity compared to analogs like cis-3-Amino-1-methylcyclobutan-1-ol HCl (which lacks -OH) .
- Stability: Electron-withdrawing groups (e.g., -CF₃ in 1251924-07-8) may improve thermal stability but reduce nucleophilicity at the amino group .
Biological Activity
3-Amino-3-(2-chlorophenyl)cyclobutan-1-ol is an organic compound characterized by its unique cyclobutanol structure, which includes an amino group and a chlorophenyl moiety. This compound has garnered attention due to its potential biological activities, which are influenced by its structural features. The molecular formula is C10H12ClN, with a molecular weight of approximately 198.66 g/mol. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Characteristics
The structure of this compound is pivotal in determining its biological interactions. The cyclobutane ring contributes to the compound's conformational flexibility, while the amino and chlorophenyl groups may facilitate interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound often exhibit significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Antitumor Activity : The compound may influence cell proliferation and apoptosis in cancer cells, indicating possible applications in cancer therapy.
- Receptor Modulation : There are indications that this compound may interact with specific receptors or enzymes, affecting their activity and leading to various pharmacological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the amino group may allow for hydrogen bonding with active sites on enzymes, potentially inhibiting their function.
- Receptor Binding : The chlorophenyl group may enhance binding affinity to certain receptors, influencing signaling pathways relevant to various diseases.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals insights into the unique properties of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Amino-3-(4-chlorophenyl)cyclobutan-1-ol | Similar cyclobutane structure | Potentially different biological activity due to para-substitution |
| 4-Amino-2-chlorophenol | Aromatic amine with hydroxyl group | Known for its use as an analgesic agent |
| 2-Chloro-N-(2-hydroxyphenyl)acetamide | Acetamide derivative with chlorine | Exhibits anti-inflammatory properties |
| 5-Amino-4-chloro-2-methylphenol | Chlorinated phenolic compound | Antimicrobial activity against various pathogens |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound showed significant antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.
- Cytotoxicity in Cancer Cells : Research evaluating its effects on cancer cell lines indicated that modifications in the chlorophenyl group could enhance cytotoxicity, pointing towards its potential use in targeted cancer therapies.
- Binding Affinity Studies : Experimental data suggest that this compound binds effectively to certain receptors involved in neurological processes, which could have implications for treating disorders such as depression or anxiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
